- Enzyme inhibitors and the use thereof, United States, , ,

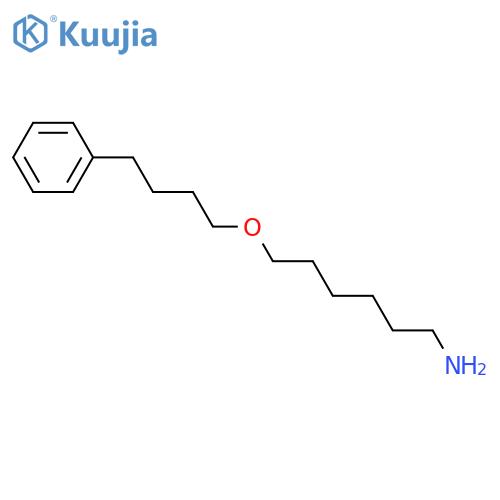

Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)

6-(4-フェニルブトキシ)-1-ヘキサンアミンは、有機合成化学において有用なアミン化合物です。この化合物は、フェニル基とアミン基を有する長鎖アルコキシ構造を特徴とし、医薬品中間体や機能性材料の合成に応用可能です。特に、脂溶性と水溶性のバランスが良好なため、生体適合性材料や薬物送達システム(DDS)の開発において優れた特性を示します。分子内の柔軟なアルキル鎖構造により、標的分子との相互作用を最適化できる点も利点です。高い純度と安定性を有し、精密合成や官能基変換の出発物質として適しています。

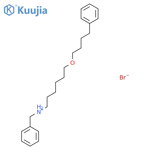

97664-58-9 structure

商品名:6-(4-Phenylbutoxy)-1-hexanamine

CAS番号:97664-58-9

MF:C16H27NO

メガワット:249.391684770584

CID:750957

6-(4-Phenylbutoxy)-1-hexanamine 化学的及び物理的性質

名前と識別子

-

- 1-Hexanamine, 6-(4-phenylbutoxy)-

- 6-(4-Phenylbutoxy)-1-hexanamine

- 6-(4-phenylbutoxy)hexan-1-amine

- 6-(4-Phenylbutoxy)-1-hexanamine (ACI)

- D 2543

-

- インチ: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2

- InChIKey: GNSOSZKMHANCMP-UHFFFAOYSA-N

- ほほえんだ: O(CCCCCCN)CCCCC1C=CC=CC=1

6-(4-Phenylbutoxy)-1-hexanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P297920-250mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 250mg |

$ 476.00 | 2023-09-06 | ||

| TRC | P297920-500mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 500mg |

$849.00 | 2023-05-17 | ||

| TRC | P297920-1g |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 1g |

$1522.00 | 2023-05-17 | ||

| A2B Chem LLC | AX41003-100mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 100mg |

$333.00 | 2024-07-18 | ||

| TRC | P297920-100mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 100mg |

$ 221.00 | 2023-09-06 | ||

| A2B Chem LLC | AX41003-250mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 250mg |

$577.00 | 2024-07-18 |

6-(4-Phenylbutoxy)-1-hexanamine 合成方法

合成方法 1

合成方法 2

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

リファレンス

- New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 16 h, rt → 50 °C; cooled

1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt

リファレンス

- Enzyme inhibitors and the use thereof in the treatment of disease, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

リファレンス

- Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists., United States, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 2 h, 60 °C

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux

リファレンス

- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

合成方法 7

はんのうじょうけん

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1.5 h, rt; rt → 0 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11

1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11

リファレンス

- 3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 25 - 30 °C

リファレンス

- An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities, Asian Journal of Chemistry, 2022, 34(12), 3333-3352

合成方法 9

合成方法 10

はんのうじょうけん

リファレンス

- Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol, Indian Journal of Chemistry, 1995, (1995), 629-31

合成方法 11

はんのうじょうけん

1.1 Reagents: Sodium hydride

1.2 Catalysts: Tetrabutylammonium bromide

1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C

1.4 Reagents: Hydrogen Catalysts: Palladium

1.2 Catalysts: Tetrabutylammonium bromide

1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C

1.4 Reagents: Hydrogen Catalysts: Palladium

リファレンス

- Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction, World Intellectual Property Organization, , ,

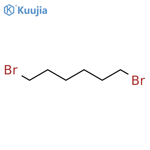

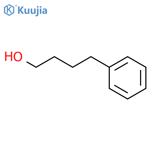

6-(4-Phenylbutoxy)-1-hexanamine Raw materials

- Benzene,[4-[(6-bromohexyl)oxy]butyl]-

- Benzyl-[6-(4-phenylbutoxy)hexyl]azanium;bromide

- Benzene, [4-[(6-azidohexyl)oxy]butyl]-

- Carbamic acid, N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester

- 1,6-Dibromohexane

- 4-Phenyl-1-butanol

6-(4-Phenylbutoxy)-1-hexanamine Preparation Products

6-(4-Phenylbutoxy)-1-hexanamine 関連文献

-

1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675

97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine) 関連製品

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量